molecular formula C15H16N2O2 B6706489 N-[4-methyl-2-(pyridin-3-ylmethoxy)phenyl]acetamide

N-[4-methyl-2-(pyridin-3-ylmethoxy)phenyl]acetamide

Cat. No.: B6706489
M. Wt: 256.30 g/mol
InChI Key: RVJJIYOTGAVKCT-UHFFFAOYSA-N
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Description

N-[4-methyl-2-(pyridin-3-ylmethoxy)phenyl]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring, a methoxy group, and an acetamide moiety

Properties

IUPAC Name

N-[4-methyl-2-(pyridin-3-ylmethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-5-6-14(17-12(2)18)15(8-11)19-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJJIYOTGAVKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-2-(pyridin-3-ylmethoxy)phenyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-(pyridin-3-ylmethoxy)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Another approach involves the use of 4-methyl-2-(pyridin-3-ylmethoxy)benzoyl chloride, which reacts with ammonia or an amine to form the desired acetamide. This reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the product is isolated by filtration and purification.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the following steps:

    Preparation of starting materials: Synthesis of 4-methyl-2-(pyridin-3-ylmethoxy)aniline or 4-methyl-2-(pyridin-3-ylmethoxy)benzoyl chloride.

    Reaction: The starting materials are reacted with acetic anhydride or ammonia/amine under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-2-(pyridin-3-ylmethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-methyl-2-(pyridin-3-ylmethoxy)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methyl-2-(pyridin-3-ylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-[4-methyl-2-(pyridin-3-ylmethoxy)phenyl]acetamide can be compared with other similar compounds, such as:

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in the position of the substituents and the nature of the acetamide group.

    N-(pyridin-3-yl)acetamides: These compounds have the pyridine ring attached at the 3-position, similar to this compound, but may have different substituents on the phenyl ring.

    N-(pyridin-4-yl)acetamides: These compounds have the pyridine ring attached at the 4-position, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

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